(-)-Irofulven

Enzyme kinetics Bioactivation AOR/PTGR1

(-)-Irofulven is a semisynthetic acylfulvene engineered via hydroxymethyl introduction to reduce illudin S toxicity while preserving antitumor efficacy. Unlike cisplatin, it retains full activity in p53-deficient and MDR1/P-gp-overexpressing tumors. Its unique dependence on AOR/PTGR1 bioactivation enables biomarker-guided model selection—sensitivity correlates positively with AOR expression in the NCI-60 panel—while NER-deficient cells exhibit up to 30-fold greater sensitivity, making it a powerful tool for synthetic lethality studies in TC-NER-compromised models. Documented synergy with oxaliplatin further supports combination oncology research. For research use only.

Molecular Formula C15H18O3
Molecular Weight 246.30 g/mol
CAS No. 158440-71-2
Cat. No. B1672183
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(-)-Irofulven
CAS158440-71-2
Synonyms6-(hydroxymethyl)acylfulvene
6-hydroxymethylacylfulvene
HMAF cpd
irofulven
MGI 114
MGI-114
MGI.114
Molecular FormulaC15H18O3
Molecular Weight246.30 g/mol
Structural Identifiers
SMILESCC1=C(C2=C(C3(CC3)C(C(=O)C2=C1)(C)O)C)CO
InChIInChI=1S/C15H18O3/c1-8-6-10-12(11(8)7-16)9(2)15(4-5-15)14(3,18)13(10)17/h6,16,18H,4-5,7H2,1-3H3/t14-/m0/s1
InChIKeyNICJCIQSJJKZAH-AWEZNQCLSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





(-)-Irofulven (CAS 158440-71-2): A Semisynthetic Illudin S-Derived DNA Alkylating Agent with Differentiated Resistance Profile


(-)-Irofulven (MGI 114, HMAF) is a semisynthetic acylfulvene derivative of the fungal sesquiterpene toxin illudin S, originally isolated from Omphalotus illudens (Jack O'Lantern mushroom). [1] It functions as a DNA alkylating agent that requires intracellular bioactivation by NADPH-dependent alkenal/one oxidoreductase (AOR, also known as prostaglandin reductase 1/PTGR1) to generate reactive electrophilic metabolites that form DNA adducts, leading to S-phase cell cycle arrest and apoptosis induction. [2] Unlike conventional alkylating agents, (-)-Irofulven demonstrates retained activity in the context of p53 loss and MDR1 overexpression, and exhibits preferential cytotoxicity toward epithelial-derived tumor cells. [3]

Why Illudin S and Conventional Alkylating Agents Cannot Substitute for (-)-Irofulven in Targeted Oncology Research


Generic substitution of (-)-Irofulven with the parent natural product illudin S or conventional alkylating agents such as cisplatin is scientifically invalid. Illudin S, while potent in preclinical models, was deemed too toxic for clinical use due to an unfavorable therapeutic index. [1] (-)-Irofulven was specifically engineered through medicinal chemistry optimization—notably the introduction of a hydroxymethyl group—to substantially reduce toxicity while preserving antitumor efficacy. [2] Furthermore, (-)-Irofulven exhibits a unique resistance profile: it circumvents deactivation by p53 loss and is not a substrate for MDR1/P-glycoprotein efflux, distinguishing it mechanistically from conventional alkylating agents like cisplatin. [3] Its activity is also differentially dependent on AOR/PTGR1 bioactivation and transcription-coupled nucleotide excision repair (TC-NER) pathway integrity, enabling biomarker-guided patient stratification strategies not applicable to illudin S or other alkylating agents. [4]

Quantitative Differentiation Evidence for (-)-Irofulven vs. Illudin S and Cisplatin: A Comparator-Based Guide


AOR Enzyme Kinetics: 420-Fold Slower Metabolism Rate vs. Illudin S Enables Reduced Systemic Toxicity

(-)-Irofulven is metabolized by NADPH-dependent alkenal/one oxidoreductase (AOR) at a markedly slower rate than illudin S, directly supporting its improved therapeutic index. Specifically, illudin S exhibits a Vmax of 115.9 μmol min⁻¹ mg⁻¹, whereas (-)-Irofulven is reduced at a Vmax of only 275 nmol min⁻¹ mg⁻¹—a difference of approximately 421-fold. [1] This slower metabolic activation reduces the rapid generation of toxic electrophiles, contributing to lower systemic toxicity while retaining antitumor activity in cells with elevated AOR expression. [2]

Enzyme kinetics Bioactivation AOR/PTGR1 Metabolic stability Toxicity mitigation

NCI-60 Panel Analysis: AOR Expression Correlates with (-)-Irofulven Sensitivity but Not with Illudin S or M

In a comparative analysis of the NCI-60 human tumor cell line panel, cellular AOR activity was assayed and correlated with previously determined growth inhibitory measures (GI50) for (-)-Irofulven and illudins. AOR activity positively correlated with (-)-Irofulven sensitivity across the panel, but showed no correlation with sensitivity to illudin M or illudin S. [1] This differential correlation establishes AOR/PTGR1 expression as a potential predictive biomarker for (-)-Irofulven response—a property not shared by its natural product predecessors. [2]

Biomarker AOR/PTGR1 NCI-60 Correlation analysis Predictive sensitivity

Glutathione Conjugation Resistance: (-)-Irofulven Avoids Rapid GSH-Mediated Detoxification Unlike Illudin M

Addition of glutathione (GSH) to the α,β-unsaturated ketone moiety of illudin M occurred readily at physiological concentrations, representing a rapid detoxification pathway. In contrast, (-)-Irofulven showed negligible GSH conjugation under identical conditions. [1] This difference reflects structural modifications in the acylfulvene scaffold that reduce susceptibility to GSH-mediated inactivation, potentially contributing to enhanced intracellular persistence and cytotoxicity in tumor cells with elevated GSH levels. [2]

Glutathione conjugation Detoxification Metabolic stability Resistance mechanism

AOR Overexpression Sensitivity: 100-Fold Increased (-)-Irofulven Sensitivity vs. No Differential Sensitivity for Illudin M

Human 293 cells transfected with an AOR overexpression vector exhibited 100-fold greater sensitivity to (-)-Irofulven compared to control cells. In contrast, the same AOR-overexpressing cells displayed little differential sensitivity to illudin M. [1] This stark difference demonstrates that (-)-Irofulven's cytotoxicity is highly dependent on AOR-mediated bioactivation, whereas illudin M's activity is not, establishing a clear mechanistic differentiation with implications for biomarker-driven research. [2]

AOR/PTGR1 overexpression Cellular sensitivity Bioactivation Genetic engineering

NER-Deficient Cell Sensitivity: Up to 30-Fold Increased Cytotoxicity vs. Repair-Proficient Controls

Human cells deficient in nucleotide excision repair (NER) are up to 30-fold more sensitive to the cytotoxic effects of (-)-Irofulven compared with repair-proficient controls. [1] Further analysis revealed that (-)-Irofulven-induced DNA lesions are recognized by transcription-coupled NER (TC-NER) but ignored by global genome repair, and that XPG endonuclease expression correlates with (-)-Irofulven cytotoxicity to a greater degree than with cisplatin. [2]

Nucleotide excision repair TC-NER Synthetic lethality XPG Biomarker

Activity Spectrum Differentiation: (-)-Irofulven Shows Preferential Cytotoxicity Toward Epithelial Carcinomas vs. Sarcoma/Leukemia

Across a panel of human tumor cell lines representing 10 different tumor types, (-)-Irofulven demonstrated excellent cytotoxicity toward the majority of carcinoma cell lines tested, with IC50 values ranging from 11 to 68 ng/mL for non-small cell lung and ovarian carcinomas, and approximately 30 ng/mL for malignant glioma cells. In contrast, limited activity was observed against sarcoma and leukemia cell lines (IC50 > 100 ng/mL). [1] This activity spectrum is clearly different from that of cisplatin and ecteinascidin-743. [2]

Activity spectrum Epithelial carcinoma Tissue selectivity Cisplatin comparison

Evidence-Based Research Applications for (-)-Irofulven in Oncology and Molecular Pharmacology


AOR/PTGR1-Expressing Epithelial Carcinoma Models

(-)-Irofulven is optimally suited for in vitro and in vivo studies involving epithelial-derived carcinoma cell lines and xenograft models with confirmed AOR/PTGR1 expression, particularly non-small cell lung, ovarian, colon, and head and neck carcinomas. The positive correlation between AOR activity and (-)-Irofulven sensitivity in the NCI-60 panel [1] and the 100-fold increased sensitivity observed in AOR-overexpressing cells [2] provide a rational basis for selecting models with elevated AOR/PTGR1 expression to maximize observed antitumor activity.

NER-Deficient or TC-NER-Compromised Tumor Models (Synthetic Lethality Studies)

Given that NER-deficient cells exhibit up to 30-fold greater sensitivity to (-)-Irofulven compared with repair-proficient controls [3], this compound is particularly valuable for synthetic lethality studies in tumor models with compromised nucleotide excision repair function. Specific applications include xeroderma pigmentosum or Cockayne syndrome-derived cell models, as well as tumors with low XPG endonuclease expression, which correlates with increased (-)-Irofulven cytotoxicity. [3]

p53-Mutant or MDR1-Overexpressing Resistant Cancer Models

(-)-Irofulven maintains cytotoxic activity in the context of p53 loss and is not a substrate for MDR1/P-glycoprotein efflux pumps, unlike many conventional alkylating agents and chemotherapeutics. [4] This profile makes (-)-Irofulven a strategic tool compound for investigating therapeutic approaches in drug-resistant cancer models where p53 dysfunction or multidrug resistance transporter overexpression limits the efficacy of comparator agents such as cisplatin.

Combination Therapy Studies with Oxaliplatin or Cisplatin

Preclinical data demonstrate that (-)-Irofulven displays synergistic antiproliferative and pro-apoptotic effects when combined with oxaliplatin across a broad range of concentrations in human colon and breast cancer cells. [5] In ovarian cancer models such as OVCAR3 (IC50: 2.4 μM for (-)-Irofulven monotherapy), the oxaliplatin-(-)-Irofulven combination shows clear synergistic activity. [5] These findings support the use of (-)-Irofulven in combination studies with platinum agents, with sequence-dependent optimization (oxaliplatin followed by (-)-Irofulven appearing most effective in colon cancer models). [5]

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